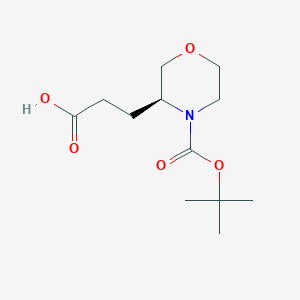

(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid

Descripción

(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is a chiral compound featuring a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a propanoic acid chain at the 3-position. The Boc group enhances solubility and stability during synthetic processes, while the morpholine scaffold provides conformational rigidity and hydrogen-bonding capacity. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs .

Propiedades

Fórmula molecular |

C12H21NO5 |

|---|---|

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

3-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |

Clave InChI |

PNHILSYMESMDIU-VIFPVBQESA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CCC(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Key Reaction Steps

The synthesis of (S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-yl)propanoic acid typically involves the following key steps:

- Starting Materials: The synthesis often begins with tert-butyl 3-formylmorpholine-4-carboxylate or related morpholine derivatives.

- Meldrum’s Acid Condensation: A crucial step involves the condensation of the aldehyde derivative with Meldrum’s acid in the presence of formic acid and triethylamine, carried out at low temperature (0 °C) followed by heating to 100 °C for several hours. This forms an intermediate that upon hydrolysis yields the target compound.

- Workup and Purification: After reaction completion, the mixture is treated with aqueous sodium hydroxide, extracted with ethyl acetate, and acidified to pH 4-5 to precipitate the product, which is then isolated as a white solid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Formic acid, triethylamine, Meldrum’s acid, 0 °C to 100 °C, 5 h | 40 | Intermediate formation |

| Hydrolysis & Extraction | NaOH (2 M), EtOAc extraction, acidification | - | Product isolation |

This method is detailed in a synthesis report where the product was characterized by MS-ESI and NMR spectroscopy, confirming the structure.

Protection Strategy

The tert-butoxycarbonyl (Boc) group is introduced as a protecting group on the morpholine nitrogen to enhance compound stability and solubility during synthesis. The Boc protection is typically carried out by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine at room temperature for extended periods (e.g., 18 hours). The reaction mixture is then concentrated and purified by column chromatography.

Industrial and Flow Chemistry Approaches

Recent advances in industrial synthesis have explored continuous flow microreactor systems to improve efficiency, scalability, and sustainability. Flow chemistry offers advantages such as better temperature control, enhanced mixing, and safer handling of reactive intermediates.

- Continuous flow methods have been applied to similar morpholine and propanoic acid derivatives to achieve consistent yields (~65%) and high purity (>99.9%) at pilot scale.

- Parameters such as temperature (often low temperatures around −30 °C), residence time, and reagent stoichiometry are critical for optimizing yield and minimizing impurities.

- Flow reactors enable rapid scale-up and better process control compared to traditional batch methods.

Detailed Reaction Analysis and Mechanistic Insights

Reaction Types Involved

- Condensation: Formation of the carbon-carbon bond between the morpholine aldehyde and Meldrum’s acid.

- Hydrolysis: Conversion of the intermediate to the free acid.

- Protection: Boc protection of the morpholine nitrogen.

- Optional Functional Group Transformations: Oxidation, reduction, or substitution can be applied to modify the compound further if required.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|

| Condensation | Meldrum’s acid, formic acid, triethylamine | 0 °C to 100 °C, 5 h | Intermediate formation |

| Hydrolysis | NaOH (2 M), aqueous workup | Room temperature | Conversion to carboxylic acid |

| Protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine | Room temperature, 18 h | Boc protection of amine |

| Extraction | Ethyl acetate, aqueous acid/base | pH adjustment (4-5) | Product isolation and purification |

Characterization Data

- Mass Spectrometry (MS-ESI): Molecular ion peak consistent with expected molecular weight minus protecting group fragments.

- NMR Spectroscopy: Proton NMR shows characteristic multiplets for morpholine protons and singlet for tert-butyl protons (~1.46 ppm, 9H), confirming Boc group presence.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Batch Condensation + Hydrolysis | Traditional synthesis using Meldrum’s acid and aldehyde | Well-established, straightforward | Moderate yield (~40%), longer reaction times |

| Boc Protection Post-Synthesis | Boc protection using Boc2O and base | Enhances stability and solubility | Requires purification steps |

| Continuous Flow Synthesis | Use of microreactors for condensation and protection | Improved scalability, control, and safety | Requires specialized equipment |

Research Findings and Process Optimization

- The condensation step is sensitive to temperature and reagent ratios; maintaining 0 °C initially and heating to 100 °C ensures optimal intermediate formation.

- Acid-base extraction and pH control are critical for maximizing product recovery.

- Flow chemistry studies reveal that reagent stoichiometry, especially of n-butyllithium in related systems, significantly impacts yield and impurity profiles, suggesting similar sensitivity in morpholine derivative syntheses.

- The Boc protecting group is stable under typical reaction conditions but can be selectively removed or substituted if needed, providing synthetic flexibility.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Peptide Synthesis :

- The compound serves as a versatile building block in the synthesis of peptides. Its morpholine moiety can enhance the pharmacokinetic properties of peptides, making them more stable and bioavailable. This is particularly relevant in the development of peptide-based therapeutics.

- Case Study : Research indicates that incorporating morpholine derivatives into peptide structures can improve their binding affinity to biological targets, thus enhancing their therapeutic efficacy .

-

Drug Development :

- (S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has been used to synthesize inhibitors for various biological pathways, including those involved in cancer progression and metabolic disorders.

- Example : It has been utilized in the synthesis of g-secretase inhibitors, which are critical in Alzheimer's disease research. These inhibitors target the enzymatic activity that leads to the formation of amyloid plaques in the brain .

Biologically Active Compounds

-

Antimicrobial Agents :

- The compound has been explored for its potential to form analogs that exhibit antimicrobial properties. By modifying its structure, researchers have developed new compounds with enhanced activity against resistant bacterial strains.

- Research Insight : Studies show that derivatives of (S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid can inhibit bacterial growth effectively, suggesting a pathway for developing new antibiotics .

-

Antitumor Activity :

- Investigations into its derivatives have revealed promising antitumor activities. These compounds have been shown to selectively target cancer cells while sparing normal cells.

- Case Study : A derivative demonstrated significant cytotoxic effects on various tumor cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

Morpholine vs. Piperazine/Piperidine Derivatives

- (S)-3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid (): Structural Difference: Replaces the morpholine ring with a piperazine ring containing a 3-isobutyl substituent. Impact: Piperazine derivatives exhibit higher basicity (pKa ~9.5) compared to morpholine (pKa ~7.4), influencing solubility and pharmacokinetics. Applications: Commonly used in antiviral and anticancer agents due to enhanced membrane permeability.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ():

- Structural Difference : Features a piperidine ring with a phenyl substituent at the 4-position.

- Impact : The phenyl group increases hydrophobicity (logP ~3.2 vs. ~1.8 for the morpholine derivative), favoring blood-brain barrier penetration. Piperidine’s basicity (pKa ~11) further differentiates its reactivity .

Substituent Variations on the Aromatic/Functional Groups

Halogenated Derivatives

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (): Structural Difference: Substitutes the morpholinyl group with a 4-chloro-3-fluorophenyl ring. Impact: Halogens enhance electronic withdrawal, lowering pKa of the carboxylic acid (predicted ~3.5 vs. ~4.2 for the morpholine derivative). This increases ionization at physiological pH, improving solubility in polar media .

Boron-Containing Analogues

- (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (): Structural Difference: Incorporates a boronic acid moiety on the phenyl ring. Impact: Boron enables Suzuki-Miyaura cross-coupling reactions, making it valuable in bioconjugation. The boronic acid group also acts as a bioisostere for carboxylates, altering target binding .

Chain Length and Functional Group Positioning

Propanoic Acid vs. Acetic Acid Derivatives

- (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid (): Structural Difference: Shortens the propanoic acid chain to acetic acid. The shorter chain may also limit interactions with deep hydrophobic binding pockets .

Actividad Biológica

(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid, commonly referred to as Boc-morpholine propanoic acid, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₁NO₅

- Molecular Weight : 241.30 g/mol

- CAS Number : 783349-78-0

- Synonyms : (S)-3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid

The compound features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems.

Research indicates that (S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Interaction with Protein Targets : Studies suggest that it binds to protein targets involved in cell cycle regulation and apoptosis, potentially leading to anti-tumor effects.

Antitumor Activity

Recent studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, a study reported that Boc-morpholine propanoic acid exhibited micromolar inhibition of HSET (KIFC1), a protein implicated in cancer cell division:

| Concentration (μM) | % Inhibition |

|---|---|

| 1 | 20 |

| 5 | 47 |

| 10 | 61 |

This data indicates a dose-dependent response, highlighting its potential as an anti-cancer agent .

Anti-inflammatory Properties

The compound's structure suggests it may also possess anti-inflammatory properties. Inhibition of Class I PI3K enzymes has been linked to reduced inflammation in various models, including rheumatoid arthritis and inflammatory bowel disease .

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers evaluated the efficacy of Boc-morpholine propanoic acid on various cancer cell lines. The results indicated significant growth inhibition in breast and colon cancer cells at concentrations ranging from 5 to 20 μM.

-

In Vivo Studies :

- In animal models, the administration of Boc-morpholine propanoic acid resulted in reduced tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.